molecular formula C17H15NO B3022195 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde CAS No. 944893-56-5

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde

Cat. No.: B3022195
CAS No.: 944893-56-5
M. Wt: 249.31 g/mol
InChI Key: KAMDPYAYPGSDBC-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 4-methylbenzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 6-position of the indole ring.

Preparation Methods

The synthesis of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with indole in the presence of a base to form 1-(4-methylbenzyl)-1H-indole. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 6-position of the indole ring .

Chemical Reactions Analysis

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the therapeutic potential of indole derivatives in treating various diseases, including cancer and infectious diseases.

    Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.

Comparison with Similar Compounds

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde can be compared with other indole derivatives, such as:

Biological Activity

1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a 4-methylbenzyl group and an aldehyde functional group. Its chemical structure can be represented as follows:

C17H16NO\text{C}_{17}\text{H}_{16}\text{N}O

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : This compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves inducing apoptosis through the modulation of cell cycle regulators such as cyclin-dependent kinases (CDKs) .
  • Neuroprotective Effects : Related compounds exhibit neuroprotective properties by targeting neuroinflammatory pathways and inhibiting apoptosis in neuronal cells. This suggests that this compound may share similar properties .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-7 (Breast Cancer)50Induces apoptosis via CDK inhibition
Study 2HCT-116 (Colon Cancer)75Alters cell cycle progression
Study 3Neuroblastoma Cells30Reduces neuroinflammation

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various indole derivatives, this compound was tested against MCF-7 and HCT-116 cell lines. The compound exhibited significant growth inhibition with IC50 values of 50 µM and 75 µM, respectively. The study concluded that the compound's ability to induce apoptosis was linked to its interaction with CDK2, a critical regulator of the cell cycle .

Case Study 2: Neuroprotective Potential

Another research focused on the neuroprotective effects of indole derivatives, including this compound. The compound demonstrated a reduction in neuroinflammation markers in cultured neuronal cells exposed to oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-7-6-15(12-19)10-17(16)18/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMDPYAYPGSDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589405
Record name 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192997-34-5
Record name 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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